Cas no 2228473-91-2 (2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid)

2-Methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid is a nitro-substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a carboxylic acid functional group, enhancing reactivity for further derivatization, while the nitro group offers opportunities for reduction or nucleophilic substitution. The sterically hindered α-carbon adjacent to the acid group may influence its metabolic stability and binding properties. This compound is of interest due to its rigid pyrazole core, which can contribute to selective interactions in biological systems. Its synthesis and characterization are relevant for developing novel bioactive molecules, particularly in medicinal chemistry where pyrazole motifs are frequently explored.
2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid structure
2228473-91-2 structure
Product Name:2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid
CAS No:2228473-91-2
MF:C8H11N3O4
MW:213.190641641617
CID:6069896
PubChem ID:165672122
Update Time:2025-06-11

2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid
    • EN300-1805913
    • 2228473-91-2
    • Inchi: 1S/C8H11N3O4/c1-8(2,7(12)13)6-5(11(14)15)4-9-10(6)3/h4H,1-3H3,(H,12,13)
    • InChI Key: MWOJOUWIOOHQCP-UHFFFAOYSA-N
    • SMILES: OC(C(C)(C)C1=C(C=NN1C)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 213.07495584g/mol
  • Monoisotopic Mass: 213.07495584g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 101Ų

2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid Pricemore >>

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Additional information on 2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid

Introduction to 2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid (CAS No. 2228473-91-2) and Its Emerging Applications in Chemical Biology

2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid, identified by its CAS number 2228473-91-2, is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its intriguing pharmacophoric features. This molecule, featuring a methyl-substituted propanoic acid backbone conjugated with a 1-methyl-4-nitro-1H-pyrazole moiety, exhibits promising potential in various biological assays and drug discovery initiatives.

The nitro group incorporated into the pyrazole ring not only confers electronic properties that modulate reactivity but also enhances binding affinity to target proteins. This structural motif has been extensively studied for its role in modulating enzyme activity and receptor interactions, making it a valuable scaffold for medicinal chemists. Recent advancements in computational chemistry have highlighted the steric and electronic characteristics of this compound, which are critical for designing selective inhibitors.

In the realm of drug development, the propanoic acid moiety serves as a versatile pharmacophore, enabling the compound to engage with diverse biological targets. Studies have demonstrated that derivatives of this class exhibit inhibitory effects on kinases and other enzymes implicated in inflammatory and metabolic disorders. The 1-methyl substitution on the pyrazole ring further fine-tunes the pharmacokinetic properties, enhancing solubility and metabolic stability—key factors for clinical translation.

Recent publications have explored the synthetic pathways for generating analogs of CAS No. 2228473-91-2, emphasizing strategies that maximize yield while preserving functional group integrity. These efforts have led to novel derivatives with enhanced bioactivity, particularly in contexts involving oxidative stress and neurodegenerative diseases. The nitro-pyrazole scaffold has been shown to interact with heme-containing proteins, suggesting potential applications in treating conditions such as malaria and cancer.

The compound’s molecular flexibility allows for diverse derivatization, enabling researchers to tailor its properties for specific therapeutic applications. For instance, modifications to the methyl group or the pyrazole nitrogen can alter binding affinity or metabolic clearance rates. Such tunability is particularly valuable in personalized medicine approaches, where individual patient responses must be accounted for.

Emerging research also highlights the role of this compound in modulating immune responses, with preliminary data suggesting anti-inflammatory effects through interaction with cytokine pathways. The propanoic acid tail, when conjugated with bioactive molecules, can enhance cellular uptake and target specificity—a strategy increasingly employed in nanomedicine formulations.

The integration of machine learning models has further accelerated the discovery pipeline for derivatives of CAS No. 2228473-91-2, allowing rapid screening of virtual libraries to identify lead compounds. These computational tools predict binding affinities and toxicity profiles with high accuracy, reducing experimental trial-and-error while ensuring compliance with regulatory standards.

Future directions include exploring the compound’s potential as a chiral building block for enantiomerically pure drugs, leveraging its adaptable framework to produce stereochemically complex molecules. The nitro group’s redox-active nature also presents opportunities for developing prodrugs that release active species under physiological conditions—potentially improving therapeutic efficacy while minimizing side effects.

In summary, 2-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid (CAS No. 2228473-91-2) represents a compelling example of how structural innovation can yield biologically relevant compounds with broad therapeutic implications. Its unique combination of functional groups—particularly the methyl-substituted propanoic acid core and the 1-methyl-4-nitro-pyrazole ring—makes it a cornerstone in modern drug discovery efforts aimed at addressing unmet medical needs.

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